molecular formula C40H24N10Na4O19S4 B14461355 tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate CAS No. 70210-34-3

tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B14461355
CAS No.: 70210-34-3
M. Wt: 1168.9 g/mol
InChI Key: YEYRLCHTGWGSQF-UHFFFAOYSA-J
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Description

The compound tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate (CAS: 94158-42-6) is a polyazo dye characterized by:

  • Molecular formula: C₆₀H₃₉N₁₇Na₄O₂₂S₄
  • Molecular weight: 1570.27 g/mol .
  • Key structural features: A naphthalene backbone functionalized with four sulfonate (-SO₃⁻) groups. Multiple diazenyl (-N=N-) bridges linking aromatic rings. Nitro (-NO₂) and sulfonatoanilino (-C₆H₄-NH-C₆H₃(NO₂)-SO₃⁻) substituents .

This structure confers high water solubility and stability, typical of dyes used in textiles and industrial applications.

Properties

CAS No.

70210-34-3

Molecular Formula

C40H24N10Na4O19S4

Molecular Weight

1168.9 g/mol

IUPAC Name

tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C40H28N10O19S4.4Na/c51-33-19-34(52)31(18-30(33)45-43-23-5-1-21(2-6-23)41-28-11-9-25(49(54)55)15-35(28)71(61,62)63)46-47-32-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)32)48-44-24-7-3-22(4-8-24)42-29-12-10-26(50(56)57)16-36(29)72(64,65)66;;;;/h1-19,41-42,51-53H,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;;;/q;4*+1/p-4

InChI Key

YEYRLCHTGWGSQF-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic rings. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

Tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying azo dye chemistry and reaction mechanisms.

    Biology: It is used in staining techniques for microscopy.

    Medicine: Research explores its potential as a diagnostic tool due to its colorimetric properties.

    Industry: It is extensively used in textile dyeing and printing.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various functional groups within the compound that interact with light. The pathways involved are primarily photophysical and photochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Azo Dyes
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₆₀H₃₉N₁₇Na₄O₂₂S₄ 1570.27 4 sulfonates, 3 diazenyl 4-nitro-2-sulfonatoanilino
Trisodium 5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatophenyl)amino]phenyl]azo]phenyl]azo]-8-[[4-(4-nitro-2-sulfonatophenyl)amino]phenyl]azo]naphthalenesulfonate (CAS: 72496-92-5) C₄₀H₂₅N₁₀Na₃O₁₅S₃ 1050.85 3 sulfonates, 2 diazenyl Nitro-sulfonatoanilino
Tetrasodium 3-[[5-[[4-chloro-6-[[3-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-4-hydroxy-5-[(1-oxopropyl)amino]naphthalene-2,7-disulphonate (CAS: 80019-42-7) C₃₀H₂₃ClN₈Na₄O₁₇S₅ 1055.28 5 sulfonates, triazine ring Chloro, propanoylamino
Disodium 5-[[4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate (CAS: 84852-25-5) C₃₄H₃₅ClN₆O₈S₂·2Na 848.52 (base) 2 sulfonates, triazine ring Nonylphenoxy, phenylazo

Key Observations :

  • The target compound has the highest molecular weight due to its extensive diazenyl and sulfonatoanilino substituents .
  • Triazine-containing analogs (e.g., CAS: 80019-42-7) exhibit enhanced reactivity for covalent bonding with fabrics but lower solubility compared to purely azo-based dyes .

Physicochemical Properties

Table 2: Physicochemical Properties
Compound Water Solubility (g/L) LogP Stability
Target Compound Not explicitly reported (inferred high due to 4 sulfonates) ~0.3 (estimated) High (resists photodegradation due to nitro groups)
CAS: 72496-92-5 500 at 20°C 0.3 Moderate (sensitive to alkaline conditions)
CAS: 84852-25-5 <100 (hydrophobic nonylphenoxy group) 4.5 High (triazine enhances thermal stability)

Key Observations :

  • The target compound’s four sulfonate groups likely improve solubility over triazine-containing analogs with hydrophobic substituents (e.g., nonylphenoxy) .

Biological Activity

Tetrasodium;5-[[2,4-dihydroxy-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonate is a complex organic compound belonging to the class of azo dyes. This compound has garnered attention for its potential biological activities, including its effects on various cell types and its applications in biomedical research.

Chemical Structure and Properties

The molecular formula of this compound is C22H12N4Na4O13S4C_{22}H_{12}N_4Na_4O_{13}S_4. Its structure features multiple sulfonate groups, which contribute to its solubility and interaction with biological systems. The presence of azo groups (-N=N-) is significant for its reactivity and potential to form complexes with biological macromolecules.

Anticancer Activity

Research has indicated that azo dyes like this compound can exhibit anticancer properties. A study involving various derivatives demonstrated that certain structures can inhibit the growth of human glioblastoma cells (LN229) effectively through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that the compound may have potential as a therapeutic agent in cancer treatment.

Toxicological Profile

A toxicity study conducted on rats revealed that the acute oral and dermal toxicity of this compound is low, with an LD50 greater than 2000 mg/kg. Observations during the study indicated slight gastrointestinal disturbances but no significant long-term adverse effects . Histopathological examinations showed some renal changes at high doses, indicating a need for careful dosing in potential therapeutic applications.

Genotoxicity Assessment

Genotoxicity tests using the Salmonella typhimurium reverse mutation assay indicated that the compound did not exhibit mutagenic effects in the tested strains, suggesting a favorable safety profile for further development . Additionally, micronucleus assays in mouse bone marrow cells confirmed the absence of significant genotoxicity .

Interaction with Biological Targets

The compound's interaction with various biological targets has been an area of interest. For instance, studies on related compounds have shown that they can act as antagonists for specific receptors involved in neurotransmission, such as P2X receptors . This suggests that similar interactions may be possible with our compound, warranting further investigation into its pharmacological properties.

Table: Summary of Biological Activities

Activity Findings
AnticancerInhibits glioblastoma cell proliferation; induces apoptosis
ToxicityLow acute toxicity (LD50 > 2000 mg/kg); slight renal changes
GenotoxicityNon-mutagenic in bacterial assays; no significant effects
Receptor InteractionPotential antagonist activity in neurotransmission pathways

Notable Research Studies

  • Antiglioma Efficacy : A study demonstrated that derivatives similar to this compound effectively reduced cell viability in glioblastoma cell lines through various assays (MTT, colony formation) .
  • Toxicological Assessment : An extensive 28-day oral toxicity study highlighted renal changes at high doses but overall low toxicity, making it a candidate for further pharmacological exploration .
  • Receptor Binding Studies : Investigations into related compounds have shown promising receptor antagonism, indicating potential pathways for therapeutic applications .

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